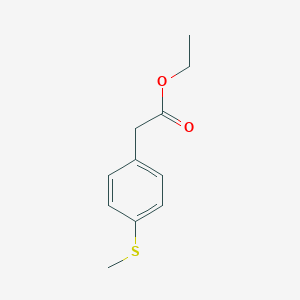

Ethyl (4-methylthiophenyl)acetate

Description

Ethyl (4-methylthiophenyl)acetate (CAS: 14062-27-2) is an organosulfur compound with the molecular formula C₁₁H₁₄O₂S and a molecular weight of 210.29 g/mol . Structurally, it consists of a phenyl ring substituted with a methylthio (-SMe) group at the para position, linked to an ethyl acetate moiety. Key physical properties include:

- Density: 1.111 g/cm³

- Boiling point: 301.6°C at 760 mmHg

- Melting point: 30–32°C

- Flash point: 136.0°C .

The compound is synthesized via reactions involving ethyl cyanoacetate, elemental sulfur, and acetone under basic conditions (e.g., diethylamine in ethanol) . Its applications span pharmaceuticals, agrochemicals, and specialty organic synthesis due to the electron-donating methylthio group, which enhances reactivity in aromatic substitution reactions.

Properties

IUPAC Name |

ethyl 2-(4-methylsulfanylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-3-13-11(12)8-9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQPAONBGBXGFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441055 | |

| Record name | Ethyl [4-(methylsulfanyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14062-27-2 | |

| Record name | Ethyl [4-(methylsulfanyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl [4-(methylthio)phenyl]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 4-bromophenylacetic acid reacts with NaSMe in DMF at 130°C under nitrogen protection. The CuBr catalyst facilitates the nucleophilic displacement of bromine by the methylthio group. Post-reaction, the mixture is hydrolyzed with sodium hydroxide, acidified to pH 2–4, and extracted with ethyl acetate. Recrystallization yields (4-methylthiophenyl)acetic acid, which is esterified with ethanol under acidic conditions.

Key Data:

| Starting Material | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromophenylacetic acid | NaSMe, CuBr | DMF | 130 | 4 | 80.4 |

This method achieves high yields but requires careful handling of DMF, a high-boiling solvent with toxicity concerns. The use of CuBr adds cost, necessitating catalyst recovery strategies for industrial scalability.

Friedel-Crafts Acylation and Haloform Reaction

An alternative route involves synthesizing 4-methylthioacetophenone via Friedel-Crafts acylation, followed by a haloform reaction to generate the carboxylic acid intermediate. Patent CN102603646B outlines the acylation of thioanisole with acetyl chloride in dichloromethane (DCM) at 0–20°C.

Functionalization Steps

-

Friedel-Crafts Acylation: Thioanisole reacts with acetyl chloride in DCM using a Lewis acid catalyst (e.g., AlCl₃), forming 4-methylthioacetophenone.

-

Haloform Reaction: The ketone undergoes iodination in alkaline conditions, cleaving the methyl group to yield (4-methylthiophenyl)acetic acid.

-

Esterification: The acid is treated with ethanol and sulfuric acid under reflux to produce the target ester.

Key Data:

| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Friedel-Crafts | Acetyl chloride, AlCl₃ | DCM | 0–20 | 10–20 | Not reported |

| Haloform | I₂, NaOH | H₂O | 80–100 | 6–8 | ~60–70 (est.) |

This multistep process is less efficient than direct substitution but leverages widely available starting materials. The haloform reaction’s moderate yield and iodine usage pose environmental challenges.

Esterification of (4-Methylthiophenyl)acetic Acid

Esterification of the preformed acid with ethanol is a straightforward final step common to multiple routes. The reaction employs sulfuric acid or p-toluenesulfonic acid (PTSA) as catalysts under reflux.

Standard Protocol

-

Acid Activation: (4-Methylthiophenyl)acetic acid is dissolved in ethanol.

-

Catalysis: Concentrated H₂SO₄ (1–2 mol%) is added, and the mixture is refluxed for 6–12 hours.

-

Work-Up: The product is neutralized, extracted with ethyl acetate, and distilled under reduced pressure.

Optimization Insights:

-

Excess ethanol drives equilibrium toward ester formation.

-

Molecular sieves or azeotropic distillation with toluene enhances yield by removing water.

While this step is reliable, prolonged reflux increases energy costs, and acid catalysts necessitate corrosion-resistant equipment.

Alternative Methods and Green Chemistry Approaches

Recent advancements in solvent-free and catalytic technologies offer promising alternatives. A study using [Et₃NH][HSO₄] ionic liquid under solvent-free conditions achieved 85–92% yields in related esterifications, suggesting potential applicability to Ethyl (4-methylthiophenyl)acetate.

Hypothetical Green Synthesis

-

One-Pot Substitution-Esterification: Combine NaSMe, 4-bromophenylacetic acid, and ethanol with [Et₃NH][HSO₄] to directly form the ester.

-

Microwave Assistance: Reduce reaction time and energy use through microwave irradiation.

Advantages:

Comparative Analysis of Synthetic Methods

The nucleophilic substitution route is optimal for industrial production due to its balance of yield and scalability. Green methods, while less developed, align with sustainability goals and warrant further research.

Chemical Reactions Analysis

Types of Reactions: Ethyl (4-methylthiophenyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methylthio group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium hydride (NaH) can be employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Fragrance and Flavor Industry

Ethyl (4-methylthiophenyl)acetate is primarily recognized for its aromatic properties. It is often utilized as a flavoring agent and fragrance component due to its pleasant scent profile, which resembles that of certain fruits.

- Fragrance Formulation : The compound can be incorporated into perfumes and personal care products to enhance scent profiles. Its volatility and pleasant odor make it suitable for use in air fresheners and scented candles.

- Flavoring Agent : In the food industry, it acts as a flavor enhancer in various products, contributing to fruity notes in confectionery and beverages.

Chemical Synthesis

This compound serves as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions:

- Synthesis of Other Compounds : This compound can be used to synthesize other esters or sulfur-containing compounds, which are valuable in pharmaceuticals and agrochemicals.

- Reactions : It can undergo hydrolysis to yield 4-methylthiophenol and ethanol, which are useful in further chemical syntheses.

Potential Pharmaceutical Applications

The compound's unique structure suggests potential applications in the pharmaceutical field:

- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures may exhibit antimicrobial activity. This compound could be explored for its efficacy against various pathogens.

- Drug Delivery Systems : Its ester functionality may allow for modifications that enhance drug solubility and bioavailability, making it a candidate for drug formulation development.

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material:

- Chromatography : It is often utilized in gas chromatography (GC) and high-performance liquid chromatography (HPLC) as a standard for method validation due to its defined characteristics.

- Detection of Volatile Compounds : Its volatility makes it suitable for studies involving the detection of volatile organic compounds (VOCs).

Case Study 1: Fragrance Development

A study conducted by fragrance companies highlighted the use of this compound in creating new fragrance blends. The compound was evaluated for its olfactory properties alongside other esters, demonstrating compatibility with floral and fruity notes.

Case Study 2: Antimicrobial Activity

Research published in a peer-reviewed journal examined the antimicrobial properties of sulfur-containing esters, including this compound. Results indicated potential effectiveness against Gram-positive bacteria, warranting further investigation into its pharmaceutical applications.

| Application Area | Specific Use | Benefits |

|---|---|---|

| Fragrance Industry | Component in perfumes and air fresheners | Enhances scent profiles |

| Food Industry | Flavor enhancer in confectionery | Adds fruity notes |

| Chemical Synthesis | Intermediate for synthesizing other compounds | Versatile reactivity |

| Pharmaceutical Research | Potential antimicrobial agent | May enhance drug formulations |

| Analytical Chemistry | Standard in chromatography | Ensures method validation |

Mechanism of Action

The mechanism by which ethyl (4-methylthiophenyl)acetate exerts its effects involves interactions with molecular targets and pathways. The compound’s sulfide group can interact with enzymes and proteins, potentially affecting their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that further interact with biological targets .

Comparison with Similar Compounds

Ethyl Acetate (Baseline Comparison)

Ethyl acetate (CAS: 141-78-6) serves as a foundational ester for comparison. Key differences include:

| Property | Ethyl Acetate | Ethyl (4-methylthiophenyl)acetate |

|---|---|---|

| Molecular formula | C₄H₈O₂ | C₁₁H₁₄O₂S |

| Molecular weight (g/mol) | 88.11 | 210.29 |

| Boiling point (°C) | 77.1 | 301.6 |

| Density (g/cm³) | 0.902 | 1.111 |

| Functional groups | Ester | Ester + methylthiophenyl |

Ethyl 4-Methylphenoxyacetate (CAS: N/A)

Ethyl 4-methylphenoxyacetate (C₁₁H₁₄O₃, MW: 194.23) replaces the methylthio group with a methylphenoxy (-OPhMe) substituent. Key distinctions:

- Refractive index : 1.499–1.505 (vs. unmeasured for this compound)

- Specific gravity : 1.075–1.083 (lower than 1.111)

- Applications : Food additives (regulated by JECFA/FCC), contrasting with sulfur-based pharmaceutical uses .

The oxygen atom in the phenoxy group reduces electron-donating effects compared to sulfur, altering solubility and reactivity in nucleophilic environments.

Ethyl 2-(Thiophen-3-yl)acetate (CAS: 37784-63-7)

This compound features a thiophene ring instead of a methylthiophenyl group. Synthesized via diethyl oxalate and hydroxymethylthiophene, it exhibits:

Ethyl 2-(4-Cyanophenyl)acetate (CAS: 67237-76-7)

The cyano (-CN) substituent introduces strong electron-withdrawing effects:

Ethyl 2-(2-Hydroxyphenyl)acetate (CAS: 41873-65-8)

The hydroxyl (-OH) group enables hydrogen bonding, significantly altering properties:

- Melting point : Likely higher due to intermolecular H-bonding

- Acid value : ≤1.0 (indicates lower acidity compared to thioesters)

- Applications : Intermediate in drug synthesis (e.g., analgesics) .

Structural and Functional Group Analysis

| Compound | Key Substituent | Electronic Effect | Reactivity Profile |

|---|---|---|---|

| This compound | -SMe | Electron-donating | Para-directed electrophilic substitution |

| Ethyl 4-methylphenoxyacetate | -OPhMe | Mild electron-donating | Ortho/para-directed substitution |

| Ethyl 2-(4-cyanophenyl)acetate | -CN | Electron-withdrawing | Meta-directed substitution |

| Ethyl 2-(thiophen-3-yl)acetate | Thiophene ring | Conjugated π-system | Electrophilic substitution at 2/5 |

Biological Activity

Ethyl (4-methylthiophenyl)acetate, with the molecular formula C11H14O2S, is an organic compound that has garnered interest for its potential biological activities. This compound is characterized by its distinctive sulfide odor and is soluble in various organic solvents. Understanding its biological activity involves exploring its pharmacokinetics, mechanisms of action, and applications in medicinal chemistry.

This compound can be synthesized through a reaction involving sodium sulfide and ethyl p-methylhydroxyphenylacetate. The reaction conditions typically require heating to facilitate the formation of the compound. This synthesis process can be optimized for industrial applications by controlling parameters such as temperature and pressure to enhance yield and purity.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding how this compound behaves in biological systems. Key factors influencing its bioavailability include:

- Absorption : The compound's solubility in organic solvents suggests it may be readily absorbed when administered.

- Distribution : Its lipophilic nature may allow it to cross cellular membranes effectively.

- Metabolism : this compound may undergo metabolic transformations, including oxidation and reduction reactions, which can influence its biological activity .

Anticancer Research

Recent studies have focused on the anticancer potential of thiophene derivatives. For instance, compounds structurally related to this compound have been shown to exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer cells (MCF-7). In vitro assays demonstrated that certain derivatives could reduce cell viability significantly at low concentrations .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 32 | MCF-7 | 0.075 | Inhibition of tubulin polymerization |

| Compound 33 | MDA-MB-231 | 0.620 | Induction of apoptosis via Bcl2/Bax modulation |

Antimicrobial Studies

This compound has also been investigated for antimicrobial properties. Similar thiophene compounds have demonstrated effectiveness against bacterial strains, indicating a potential role in developing new antimicrobial agents .

Case Studies

- Study on Anticancer Activity : A study evaluated the antiproliferative effects of various thiophene derivatives on MCF-7 cells. The results indicated that certain substitutions on the thiophene ring enhanced anticancer activity, highlighting the importance of structural modifications in drug design .

- Antimicrobial Efficacy : Another study assessed the antimicrobial activity of thiophene derivatives against Staphylococcus aureus and Escherichia coli. Results showed promising inhibitory effects, suggesting potential therapeutic applications in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.